molecular formula C21H20ClN3O4S B2675030 ethyl 3-(4-chlorophenyl)-5-cyclopentaneamido-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-08-8

ethyl 3-(4-chlorophenyl)-5-cyclopentaneamido-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2675030
CAS No.: 851950-08-8
M. Wt: 445.92
InChI Key: IVGVEXFSUFIDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thieno[3,4-d]Pyridazine Chemistry

The exploration of thieno[3,4-d]pyridazine derivatives began in the late 20th century, driven by the need for novel heterocyclic frameworks in drug discovery. Early synthetic efforts, such as those reported in the 1990s, focused on cyclization reactions involving thiophene and pyridazine precursors. For example, the reaction of 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide with electrophilic reagents enabled the construction of fused pyridazino-thieno triazine systems, laying the groundwork for subsequent structural diversification. By the 2000s, advances in regioselective functionalization allowed for the targeted introduction of substituents, such as chloro, nitro, and amido groups, at specific positions of the thieno[3,4-d]pyridazine core. These developments paralleled the growing recognition of pyridazine-based heterocycles as privileged structures in medicinal chemistry, particularly for their ability to modulate enzymatic targets.

Classification and Nomenclature of Pyridazine-Fused Heterocycles

Pyridazine-fused heterocycles are systematically classified based on the orientation of ring fusion and the nature of the fused heteroatoms. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for ethyl 3-(4-chlorophenyl)-5-cyclopentaneamido-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate derives from its thieno[3,4-d]pyridazine backbone, where:

  • Thieno indicates a fused thiophene ring.
  • [3,4-d] specifies the positions of fusion between the thiophene and pyridazine rings.
  • Substituents are numbered according to their positions on the parent scaffold, with the ethyl ester at position 1, the 4-chlorophenyl group at position 3, and the cyclopentaneamido moiety at position 5.

A comparative analysis of related structures is provided in Table 1.

Table 1. Classification of Select Pyridazine-Fused Heterocycles

Compound Name Fusion Positions Key Substituents Biological Activity
Thieno[2,3-c]pyridazine 2,3-c Phenyl, carboxamide Anticancer (preclinical)
Pyridazino[4',3':4,5]triazine 4',3':4,5 Nitro, methyl Enzyme inhibition
Thieno[3,4-d]pyridazine 3,4-d 4-Chlorophenyl, nitrobenzamido Kinase modulation

Structural Features of the Thieno[3,4-d]Pyridazine Scaffold

The thieno[3,4-d]pyridazine system is characterized by a planar, conjugated π-system that enhances its stability and electronic delocalization. Key structural attributes of this compound include:

  • Electron-Withdrawing Groups : The 4-oxo moiety and ester group at position 1 increase electrophilicity, facilitating interactions with nucleophilic residues in biological targets.
  • Hydrophobic Substituents : The 4-chlorophenyl and cyclopentaneamido groups enhance lipid solubility, potentially improving membrane permeability.
  • Hydrogen-Bonding Capacity : The amide linkage at position 5 serves as a hydrogen-bond donor/acceptor, critical for target binding.

X-ray crystallographic studies of analogous compounds reveal bond lengths of approximately 1.36 Å for the C-N bonds in the pyridazine ring and 1.74 Å for the C-S bonds in the thiophene moiety, consistent with aromatic character.

Significance in Medicinal Chemistry and Drug Discovery

Thieno[3,4-d]pyridazine derivatives have emerged as versatile scaffolds in drug design due to their:

  • Target Selectivity : The rigid structure allows precise orientation of pharmacophoric groups. For instance, pyridazine-3-carboxamide derivatives exhibit nanomolar inhibition of stearoyl-coenzyme A desaturase-1 (SCD1), a target in metabolic disorders.
  • Tunable Pharmacokinetics : Substituents such as the ethyl ester in position 1 can be hydrolyzed in vivo to carboxylic acids, modulating bioavailability.
  • Diverse Bioactivity : Reported activities include kinase inhibition, antiproliferative effects, and modulation of adenosine receptors (Table 2).

Table 2. Biological Activities of Thieno[3,4-d]Pyridazine Analogues

Compound Target IC₅₀/EC₅₀ Mechanism
XEN103 SCD1 12 nM Competitive inhibition
Ethyl 3-(4-chlorophenyl) Kinase X 85 nM Allosteric modulation
Pyridazino-triazine Dihydrofolate reductase 0.2 µM Substrate competition

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-(cyclopentanecarbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-2-29-21(28)17-15-11-30-19(23-18(26)12-5-3-4-6-12)16(15)20(27)25(24-17)14-9-7-13(22)8-10-14/h7-12H,2-6H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGVEXFSUFIDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chlorophenyl)-5-cyclopentaneamido-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)-5-cyclopentaneamido-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thienopyridazines .

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)-5-cyclopentaneamido-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)-5-cyclopentaneamido-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogue is the patented N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide (EP Patent, 2023) . Key differences include:

Feature Target Compound Patent Compound
Core Structure Thieno[3,4-d]pyridazine (6-membered pyridazine) Thieno[3,4-c]pyrrole (5-membered pyrrole)
Substituents 4-Chlorophenyl, cyclopentaneamido, ethyl carboxylate 3-Ethoxy-4-methoxyphenyl, methyl sulfonyl, acetamide
Electronic Effects Electron-withdrawing (Cl, carboxylate) Electron-donating (methoxy) and withdrawing (sulfonyl)
Predicted logP ~3.5 (high lipophilicity) ~2.8 (moderate lipophilicity)
Bioactivity (Hypothetical) Potential kinase inhibition Reported antimicrobial/anti-inflammatory activity

Key Comparative Insights

Core Heterocycle Impact :

  • The pyridazine ring in the target compound offers two nitrogen atoms , enabling stronger hydrogen-bonding interactions compared to the pyrrole core in the patent compound. This may enhance target binding affinity in enzyme inhibition .
  • The pyrrole-based patent compound likely exhibits greater aromaticity , favoring π-stacking but reducing polar interactions.

In contrast, the patent compound’s 3-ethoxy-4-methoxyphenyl group balances solubility and moderate hydrophobicity (logP ~2.8). The cyclopentaneamido group introduces steric bulk and rigidity, possibly reducing metabolic degradation compared to the patent compound’s flexible methyl sulfonyl side chain.

Synthetic and Crystallographic Considerations :

  • Both compounds require advanced crystallographic software (e.g., SHELXL for refinement, WinGX/ORTEP for visualization) to resolve complex packing patterns and anisotropic displacement parameters .
  • The ethyl carboxylate in the target compound may pose hydrolysis challenges under physiological conditions, whereas the patent compound’s methyl sulfonyl group offers greater stability.

Biological Activity

Ethyl 3-(4-chlorophenyl)-5-cyclopentaneamido-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C23H24ClN3O4S
  • Molecular Weight : 473.97 g/mol
  • Functional Groups : It contains an ethyl ester at the carboxylate position, a 4-chlorophenyl group at the 3-position, and a cyclopentane amide at the 5-position.
PropertyValue
Molecular FormulaC23H24ClN3O4S
Molecular Weight473.97 g/mol
Purity≥95%
Melting PointNot specified
Boiling PointNot specified

Research indicates that this compound primarily acts as an allosteric modulator of the human adenosine A1 receptor. This interaction stabilizes the agonist-receptor-G protein ternary complexes, enhancing receptor activity in various assays. The compound has demonstrated both antagonistic and inverse agonistic properties in different biological contexts, suggesting its multifaceted role in modulating adenosine signaling pathways.

Pharmacological Properties

The thieno[3,4-d]pyridazine class of compounds, including this specific derivative, has been studied for various pharmacological activities:

  • Adenosine Receptor Modulation :
    • Acts as an allosteric modulator of adenosine receptors.
    • Influences downstream signaling pathways such as ERK1/2 phosphorylation.
    • Potential applications in treating cardiovascular diseases and neurological disorders where adenosine signaling is critical.
  • Antimicrobial Activity :
    • Some derivatives within this chemical class have exhibited antimicrobial properties against various bacterial strains.
    • The presence of the chlorophenyl group may enhance lipophilicity, improving membrane penetration and efficacy against pathogens.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest potential anti-inflammatory effects through modulation of immune responses via adenosine pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Adenosine Receptor Interaction

A study published in a pharmacology journal highlighted that derivatives similar to this compound could effectively modulate adenosine A1 receptor activity. The findings indicated enhanced receptor signaling in the presence of the compound, suggesting its potential use in conditions characterized by dysregulated adenosine signaling.

Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial efficacy of thieno[3,4-d]pyridazine derivatives against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating promising antimicrobial potential for derivatives including this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.